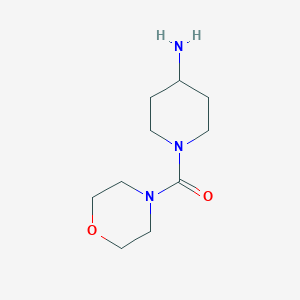

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine

Descripción general

Descripción

This compound belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is C10H19N3O2 . It has a molecular weight of 213.27700 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Chromatography

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is utilized in chromatographic processes, particularly in the development of chromatography standards and reagents. Its unique structure allows it to serve as a reference compound or a control during the separation of complex mixtures in liquid or gas chromatography. This application is crucial for ensuring the accuracy and reliability of chromatographic analyses in various research settings .

Mass Spectrometry

In mass spectrometry, this compound can be used as a calibration standard. It helps in the determination of the mass-to-charge ratio of ions, which is essential for identifying unknown compounds and determining the structure and chemical properties of molecules. Its stability under high-energy conditions makes it suitable for use in high-resolution mass spectrometry .

Analytical Chemistry

Analytical chemists employ 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine as a standard or reagent in qualitative and quantitative analysis. Its consistent and predictable reactivity is beneficial for developing new analytical methods and for the validation of existing ones, ensuring that analytical results are accurate and reproducible .

Biopharma Production

This compound finds its application in the biopharmaceutical industry, where it may be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production process. Its role in the synthesis of complex molecules is vital for the creation of new drugs and therapies .

Controlled Environment Solutions

In controlled environment solutions, such as cleanrooms and safety laboratories, 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine can be used in the preparation of testing solutions and for equipment calibration. It ensures that the environmental conditions remain consistent and uncontaminated, which is critical for sensitive experiments and production processes .

Advanced Battery Science

The compound’s potential use in advanced battery science lies in its role as an electrolyte or a component in the development of high-performance batteries. Its chemical properties could contribute to the stability and efficiency of battery systems, which is a key area of research in the quest for more sustainable energy storage solutions .

Mecanismo De Acción

Target of Action

The primary target of 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine is Cathepsin F . Cathepsin F is a type of cysteine protease that plays a crucial role in protein degradation and turnover.

Mode of Action

It is known to interact with its target, cathepsin f . The interaction between the compound and Cathepsin F may result in changes to the protein’s function, potentially influencing various cellular processes.

Biochemical Pathways

Given its interaction with cathepsin f, it may influence pathways related to protein degradation and turnover .

Result of Action

Given its interaction with Cathepsin F, it may influence protein degradation and turnover, potentially affecting various cellular processes .

Direcciones Futuras

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are vital in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This makes 1-(Morpholin-4-ylcarbonyl)piperidin-4-amine a promising compound for future research and development.

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9-1-3-12(4-2-9)10(14)13-5-7-15-8-6-13/h9H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIKHDPHNRGQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-ylcarbonyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)

![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)